molecular formula C9H10N2O3 B8411160 2-Allyl-3-methoxy-6-nitropyridine

2-Allyl-3-methoxy-6-nitropyridine

Cat. No.: B8411160
M. Wt: 194.19 g/mol
InChI Key: SKOKROIYZLCYMZ-UHFFFAOYSA-N
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Description

2-Allyl-3-methoxy-6-nitropyridine is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-methoxy-6-nitro-2-prop-2-enylpyridine

InChI

InChI=1S/C9H10N2O3/c1-3-4-7-8(14-2)5-6-9(10-7)11(12)13/h3,5-6H,1,4H2,2H3

InChI Key

SKOKROIYZLCYMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-3-methoxy-6-nitropyridine (3.22 g, 13.8 mmol), cesium fluoride (6.3 g, 41.5 mmol) and tetrakis(triphenylphosphine)palladium (0) (1.6 g, 1.38 mmol) were combined with 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.55 g, 2.85 mL, 15.2 mmol) in THF (27 mL) and heated at 66° C. for 20 h. The mixture was cooled then diluted with water and ethyl acetate. The phases were separated then the organic phase was washed with water (2×) and brine, concentrated in vacuo and then purified by chromatography (silica, 10 to 50% ethyl acetate in hexanes) to give 2-allyl-3-methoxy-6-nitropyridine (2.0 g, 10.3 mmol, 75%) as a blue solid. MS (EI/CI) m/z: 194.8 [M+H].
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
27 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.6 g
Type
catalyst
Reaction Step Six

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